
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Vue d'ensemble
Description
- "2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-" belongs to a class of compounds derived from piperazine-2,5-dione. These compounds have been studied for their various chemical and physical properties, and their structures have been explored in different contexts (Polaske et al., 2009).
Synthesis Analysis
- Synthesis of related compounds involves various chemical reactions, including the use of hydrothermal conditions for preparing organically templated lanthanide oxalatophosphates (Wang et al., 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds shows different conformations in the solid state, influenced by side chain substitution and intermolecular interactions (Polaske et al., 2009).
Chemical Reactions and Properties
- Piperazine derivatives are involved in various chemical reactions, forming complex structures and exhibiting interesting chemical properties. For example, the reaction of piperazine with hydrazine hydrate forms different chemical structures (Mekky & Sanad, 2020).
Physical Properties Analysis
- The physical properties of piperazine derivatives, including their thermal stability and magnetic susceptibility, have been studied, providing insights into their behavior in different conditions (Baccar et al., 2010).
Chemical Properties Analysis
- Piperazinediones, a related group, show various chemical properties, such as antitumor activity and hypolipidemic activity. These properties are influenced by the substituents at specific positions in the molecular structure (Mancilla et al., 2002).
Applications De Recherche Scientifique
Isolation from Aspergillus terreus
A study by Garson et al. (1986) identified compounds related to 2,5-piperazinedione, specifically terramides A, B, and C, isolated from Aspergillus terreus. These metabolites were characterized using various spectroscopic methods, revealing their chemical structures closely related to 2,5-piperazinedione derivatives (Garson et al., 1986).
Crystal Structure Analysis
Gdaniec and Liberek (1986) focused on the crystal structure of related compounds, providing insights into the structural aspects of 2,5-piperazinedione derivatives. Their work contributes to understanding the molecular conformation and arrangement in crystal structures (Gdaniec & Liberek, 1986).
Antifungal Applications
Yang and Chang (2010) discovered an antifungal compound from Lactobacillus plantarum AF1, isolated from kimchi. This compound, a derivative of 2,5-piperazinedione, was effective in preventing fungal growth, suggesting its potential as a biopreservative in food and feed industries (Yang & Chang, 2010).
Synthesis and Chemical Analysis
- Practical synthesis of related compounds was explored by Bull, Davies, and Moss (1998), emphasizing the importance of 2,5-piperazinedione derivatives in chemical synthesis (Bull, Davies, & Moss, 1998).
- Shin et al. (1969) conducted a study on the total synthesis of albonoursin, utilizing 3-isobutylidene-2,5-piperazinedione, showcasing the versatility of 2,5-piperazinedione derivatives in synthetic organic chemistry (Shin, Chigira, Masaki, & Ota, 1969).
Biological Activity
Studies have explored the biological activity of 2,5-piperazinedione derivatives, with significant findings in cancer research and the understanding of cell kinetics (Schabel, Trader, Laster, Shaddix, & Brockman, 1976).
Antibacterial Properties
Bara et al. (2020) investigated compounds from diketopiperazines groups, including derivatives of 2,5-piperazinedione, and their antibacterial activities. These findings underline the potential medical applications of these compounds (Bara, Kehraus, Bogdanov, Posangi, Losung, Egereva, Mangindaan, & Koenig, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
It has been reported to exhibit antimicrobial properties , suggesting that it may interact with targets in microbial cells.
Mode of Action
Its antimicrobial properties suggest that it may interfere with essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its reported antimicrobial activity , it may disrupt pathways critical to the survival and replication of microbial cells.
Result of Action
Its reported antimicrobial activity suggests that it may lead to the death of microbial cells .
Propriétés
IUPAC Name |
3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931962 | |
| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-27-7 | |
| Record name | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 3,6-bis(2-methylpropyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3,6-Diisobutyl-2,5-piperazinedione (DIP) and where has it been found?
A: 3,6-Diisobutyl-2,5-piperazinedione (DIP), also referred to as 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, is a bioactive compound identified in the ethyl acetate extract of Halomonas pacifica CARE-V15, a halophilic bacterium isolated from the southeastern coast of India. [, ]
Q2: What is the potential therapeutic application of DIP?
A: Research suggests that DIP may have neuroprotective effects. A study using a zebrafish model demonstrated that DIP protected against okadaic acid-induced neurotoxicity, potentially by reducing oxidative stress. []
Q3: How does DIP exert its neuroprotective effects?
A: In silico molecular docking analysis suggests that DIP exhibits a strong affinity for antioxidant enzymes like glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). [] This suggests that DIP may exert its neuroprotective effects by enhancing the activity of these antioxidant defense systems.
Q4: What evidence supports the antioxidant activity of DIP?
A: In a zebrafish model, pre-treatment with purified DIP significantly (p ≤ 0.05) reduced reactive oxygen species production, lipid peroxidation, and cell death levels induced by okadaic acid. [] Additionally, qRT-PCR analysis showed that DIP treatment influenced the expression of antioxidant genes. []
Q5: Besides Halomonas pacifica, are there other sources of DIP?
A: Yes, DIP has also been identified in the methanolic extracts of:* Staphylococcus aureus []* Klebsiella pneumoniae []* Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19 [, ]* Acinetobacter baumannii []* Cladosporium cladosporioides OP870014 (a fungal endophyte) []
Q6: What are the structural characteristics of DIP?
A: While the provided research does not explicitly state the molecular formula and weight of DIP, its structure can be deduced from its chemical name, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. The structural characterization of DIP has been achieved using FTIR and NMR spectroscopy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

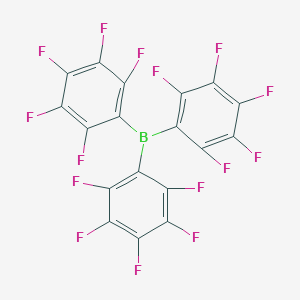
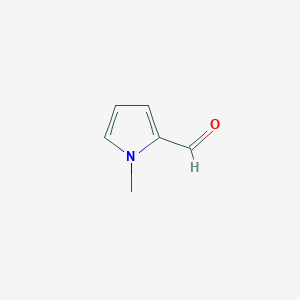
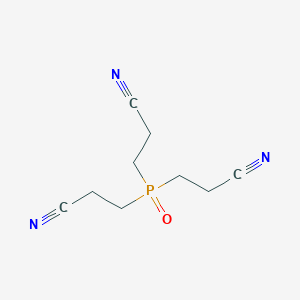

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

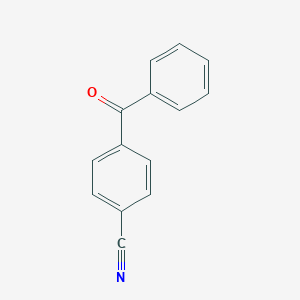
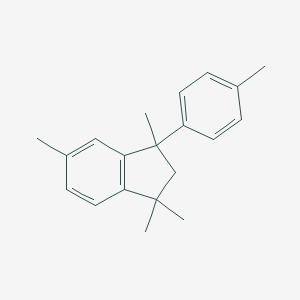
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
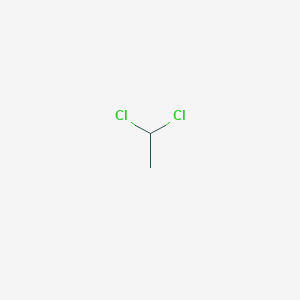
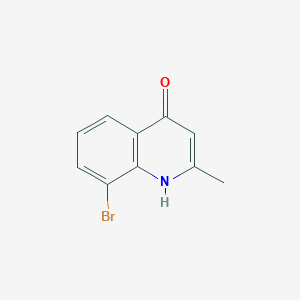
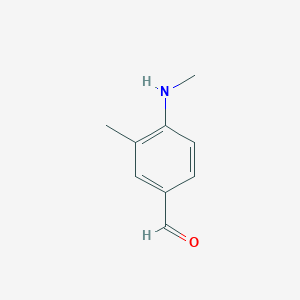
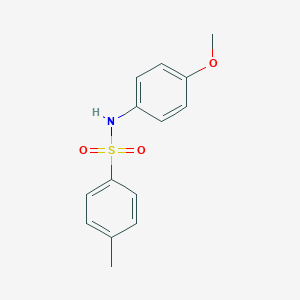
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)